1-oxidopyridin-1-ium-2,6-dicarboxylic acid
Overview
Description
1-oxidopyridin-1-ium-2,6-dicarboxylic acid is an organic compound with the molecular formula C7H5NO5. It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide. This compound is known for its applications in various fields, including chemistry, biology, and materials science.
Mechanism of Action
Target of Action
Pyridine-2,6-dicarboxylic acid 1-oxide, also known as 1-oxidopyridin-1-ium-2,6-dicarboxylic acid, primarily targets Dihydrodipicolinate synthase (DHDPS) . DHDPS is a key enzyme in lysine biosynthesis and is considered a potential antibiotic target .
Mode of Action
The compound interacts with its targets through electrophilic attack . Hydroxyl groups activate pyridine to electrophilic attack, especially ortho and para to the hydroxyls . This interaction leads to changes in the structure and function of the target, affecting its ability to carry out its normal role.
Biochemical Pathways
The affected biochemical pathway is the lysine biosynthesis pathway . The enzyme DHDPS catalyzes the condensation of (S)-aspartate semi-aldehyde (ASA) and pyruvate to form dihydrodipicolinate . The interaction of Pyridine-2,6-dicarboxylic acid 1-oxide with DHDPS can disrupt this pathway, leading to downstream effects on lysine production.
Pharmacokinetics
The compound can be analyzed using reverse phase (rp) hplc method This suggests that it may have certain properties that allow it to be absorbed and distributed within the body
Result of Action
The molecular and cellular effects of Pyridine-2,6-dicarboxylic acid 1-oxide’s action are primarily related to its impact on DHDPS and the lysine biosynthesis pathway . By interacting with DHDPS, the compound can disrupt the production of lysine, which could have various downstream effects on cellular function.
Action Environment
The action, efficacy, and stability of Pyridine-2,6-dicarboxylic acid 1-oxide can be influenced by various environmental factors. For instance, the compound should be stored at temperatures below +30°C .
Biochemical Analysis
Biochemical Properties
The role of Pyridine-2,6-dicarboxylic acid 1-oxide in biochemical reactions is significant. It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Pyridine-2,6-dicarboxylic acid 1-oxide has been observed to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of Pyridine-2,6-dicarboxylic acid 1-oxide is complex. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specifics of these mechanisms are still being researched.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyridine-2,6-dicarboxylic acid 1-oxide have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Pyridine-2,6-dicarboxylic acid 1-oxide vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Pyridine-2,6-dicarboxylic acid 1-oxide is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
Pyridine-2,6-dicarboxylic acid 1-oxide is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Pyridine-2,6-dicarboxylic acid 1-oxide and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-oxidopyridin-1-ium-2,6-dicarboxylic acid can be synthesized through several methods. One common method involves the oxidation of pyridine-2,6-dicarboxylic acid using hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C .
Industrial Production Methods: In industrial settings, the production of pyridine-2,6-dicarboxylic acid 1-oxide often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts such as manganese dioxide or platinum can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: 1-oxidopyridin-1-ium-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: It can be reduced back to pyridine-2,6-dicarboxylic acid under specific conditions.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, manganese dioxide, or platinum catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products Formed:
Oxidation: Higher oxidation state derivatives.
Reduction: Pyridine-2,6-dicarboxylic acid.
Substitution: Esters or amides of pyridine-2,6-dicarboxylic acid 1-oxide.
Scientific Research Applications
1-oxidopyridin-1-ium-2,6-dicarboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pyridine-2,6-dicarboxylic acid: Lacks the N-oxide group, making it less effective as a chelating agent.
Pyridine-2,5-dicarboxylic acid: Has a different carboxylate group arrangement, leading to different coordination properties.
Pyridine-2,3-dicarboxylic acid: Another isomer with distinct chemical behavior.
Uniqueness: 1-oxidopyridin-1-ium-2,6-dicarboxylic acid is unique due to its N-oxide group, which enhances its ability to form stable complexes with metal ions. This property makes it particularly valuable in applications requiring strong metal chelation .
Properties
IUPAC Name |
1-oxidopyridin-1-ium-2,6-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-6(10)4-2-1-3-5(7(11)12)8(4)13/h1-3H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCYHGVYVDMHQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C(=C1)C(=O)O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166562 | |
Record name | Pyridine-2,6-dicarboxylic acid 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15905-16-5 | |
Record name | 2,6-Pyridinedicarboxylic acid, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15905-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 15905-16-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78435 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine-2,6-dicarboxylic acid 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-2,6-dicarboxylic acid 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.388 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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